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n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide

SDS-PAGE Monoclonal Antibody Analysis Biosimilar Characterization

Researchers using Tris-glycine or TBE buffers for electrophoresis often encounter smearing of high-MW proteins, inaccurate MW estimation, and slower DNA migration. Tris-acetate (CAS 7534-51-2) is the validated buffer salt that resolves these issues. • Enables sharp resolution of high-MW proteins (36-400 kDa) and large DNA fragments, matching CE-SDS reference results. • Lower operating current reduces Joule heating vs. TBE; faster linear dsDNA migration shortens run times. • TAE buffer is compatible with downstream enzymatic steps (cloning, PCR), unlike some alternatives. Supplied as ≥98% pure powder; bulk quantities available for routine QC and research workflows.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 7534-51-2
Cat. No. B1595205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
CAS7534-51-2
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)(CO)CO
InChIInChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11)
InChIKeyJGAAIGKMNGHHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris-Acetate: Procurement and Specifications


N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2), commonly referred to as Tris-acetate or an acetylated derivative of Tris (tris(hydroxymethyl)aminomethane), is an organic buffer salt with the molecular formula C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol [1][2]. This compound is primarily utilized as a key component in the formulation of Tris-acetate-EDTA (TAE) and Tris-acetate/SDS running buffers, which are standard systems in nucleic acid electrophoresis and high-molecular-weight protein separation, respectively [3][4]. Its functional utility arises from its specific combination of Tris and acetate ions, which establishes a distinct pH operating range and electrophoretic performance profile compared to other common Tris-based buffers like Tris-HCl, Tris-glycine, and Tris-borate [5].

TAE buffer formulation for nucleic acid electrophoresis
Tris-acetate/SDS running buffer for high-MW protein separation
Distinct pH and electrophoretic profile vs. Tris-glycine

Why Tris-Acetate Cannot Be Substituted


Generic substitution of Tris-acetate with alternative Tris-based buffers (e.g., Tris-HCl, Tris-glycine, Tris-borate) is scientifically invalid for specific applications due to fundamental differences in ionic composition, buffering capacity, and electrophoretic performance. While all are Tris-based systems, the counter-ion (acetate vs. chloride, glycinate, or borate) critically defines the buffer's pKa match, operating pH range, and interaction with the gel matrix [1][2]. Specifically, Tris-acetate systems generate lower currents and less Joule heating than Tris-borate-EDTA (TBE) buffers at equivalent voltages [3], and they resolve high-molecular-weight proteins (>150 kDa) more accurately than Tris-glycine systems, which can cause smearing and inaccurate molecular weight estimation [4]. Furthermore, in nucleic acid electrophoresis, TAE buffer facilitates significantly faster migration of linear double-stranded DNA compared to TBE, directly impacting experimental turnaround time and resolution of supercoiled DNA forms [5]. Substitution without empirical validation introduces uncontrolled variables that compromise data reproducibility and may lead to failed separations.

Tris-glycine substitution
Higher operating pH (~9.5) may cause protein modification and band smearing.
Tris-borate substitution
Higher ionic strength increases current and Joule heating, risking gel distortion.
Tris-HCl substitution
Chloride counter-ion shifts pKa compatibility and buffer capacity profile.

Quantitative Evidence for Tris-Acetate Selection


Sharper IgG Bands vs. Tris-Glycine SDS-PAGE

In a direct comparison of SDS-PAGE systems for monoclonal antibody analysis, a modified Tris-acetate system provided sharper bands, more accurate molecular weight determination, and higher resolution than the traditional Tris-glycine Laemmli system [1]. The Tris-acetate system operates at a significantly lower pH during electrophoresis (approximately pH 8.1 vs. pH 9.5 for Tris-glycine), reducing gel-induced protein modifications [2].

IgG2 band resolution
Head-to-head
Single sharp band vs. smearing
pH ~1.4 units lower
Reported higher resolution for mAb QC
Matches CE-SDS reference method
SDS-PAGE Monoclonal Antibody Analysis Biosimilar Characterization

Smaller Pore Size in TAE vs. TBE Gels

A quantitative study comparing polyacrylamide gels cast and run in TAE (Tris-acetate-EDTA) versus TBE (Tris-borate-EDTA) buffers demonstrated that TAE gels have a systematically smaller apparent pore size than TBE gels across all acrylamide concentrations tested [1]. This difference directly affects the sieving properties and resolution of the gel.

Apparent pore radius
Head-to-head
2.8 nm (TAE) vs 3.4 nm (TBE)
17.6% smaller pore size enhances sieving
For 8%T, 3%C polyacrylamide gels
Polyacrylamide Gel Electrophoresis Gel Pore Size DNA Electrophoresis

Faster DNA Migration and Supercoiled DNA Resolution vs. TBE

For agarose gel electrophoresis of nucleic acids, TAE (Tris-acetate-EDTA) buffer provides a distinct performance profile compared to TBE (Tris-borate-EDTA). TAE has a lower buffering capacity but allows for faster migration of linear double-stranded DNA fragments and better resolution of supercoiled DNA forms [1][2].

DNA migration speed
Cross-study
Faster linear dsDNA, better supercoiled resolution
Reported faster workflow and improved plasmid topology assessment
Context-dependent; verify for specific gel conditions
Agarose Gel Electrophoresis Nucleic Acid Separation Molecular Biology

Less Joule Heating vs. Tris-Borate Buffers

Quantitative analysis of electrophoresis buffers demonstrates that Tris-acetate systems have a lower ionic strength and buffering capacity compared to Tris-borate systems, which translates into lower current per unit voltage and reduced Joule heating [1]. This property is beneficial for high-voltage applications where temperature control is critical.

Joule heating
Class-level
Lower current per unit voltage
May reduce gel distortion in high-voltage runs
Class-level inference; data to verify per system
Buffer Chemistry Electrophoresis Optimization Joule Heating

Validated Applications in Biotech and Pharma


QC and Biosimilarity Assessment of Therapeutic mAbs

For the characterization of therapeutic monoclonal antibodies (mAbs) and their biosimilars, Tris-acetate SDS-PAGE systems provide superior resolution and accurate molecular weight determination compared to traditional Tris-glycine Laemmli systems [1]. Specifically, IgG2 samples appear as a single sharp band on Tris-acetate gels, whereas Tris-glycine gels produce smearing, complicating purity assessment and fragment quantification [1]. The results obtained with Tris-acetate SDS-PAGE more closely match those from Capillary Gel Electrophoresis (CE-SDS), which is the gold standard reference method, making this buffer system a more reliable and cost-effective choice for routine quality control [1].

Separation of High-Molecular-Weight Proteins

Tris-acetate/SDS running buffer is specifically validated for the resolution of high-molecular-weight proteins ranging from 36 to 400 kDa under denaturing conditions on Tris-acetate gels [1][2]. The significantly lower operating pH of 8.1 during electrophoresis, compared to the pH 9.5 of traditional Laemmli systems, minimizes gel-induced protein modifications and enables better band resolution [2]. This application is critical for the analysis of large protein complexes, membrane proteins, and other high-mass biopharmaceutical targets that are poorly resolved by standard Tris-glycine systems [1].

Agarose Gel Electrophoresis for Cloning and Enzymatic Workflows

TAE (Tris-acetate-EDTA) buffer is the preferred choice for routine agarose gel electrophoresis when downstream enzymatic manipulations are planned, such as gel extraction, cloning, or PCR amplification [1]. Its key advantage is its compatibility with enzymatic reactions post-electrophoresis, a property not shared by all buffer systems [1]. Additionally, TAE enables faster migration of linear double-stranded DNA compared to TBE, reducing gel run times [2], and provides better resolution of supercoiled DNA forms, which is essential for accurate plasmid topology assessment [2].

High-Resolution PAGE of Small DNA Fragments

For applications requiring the high-resolution separation of small DNA fragments, TAE (Tris-acetate-EDTA) gels offer a demonstrable advantage over TBE gels due to their systematically smaller apparent pore size [1]. This physical difference, quantified as an apparent pore radius of approximately 2.8 nm for 8%T, 3%C TAE gels compared to 3.4 nm for equivalent TBE gels, provides enhanced sieving and sharper band resolution for smaller nucleic acid species [1]. This makes TAE the empirically superior choice for polyacrylamide gel applications such as mutation detection by SSCP, DNA footprinting, and fine-scale fragment analysis.

Application
Selection Property
Validation Focus
mAb QC & biosimilarity
Band resolution & MW accuracy
Endpoint correlation with orthogonal method
High-MW protein separation
pH-controlled denaturing conditions
Gel-induced modification assessment
Cloning & enzymatic workflows
Post-electrophoresis enzyme compatibility
DNA migration time & supercoiled form resolution
Small DNA fragment PAGE
Gel pore sieving property
Resolution improvement for fine fragment analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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